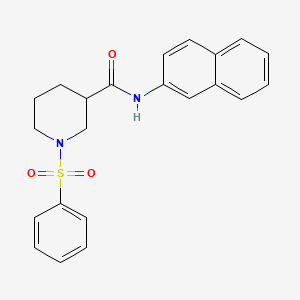

3-(甲硫基)-4-硝基苯酚

描述

3-(Methylthio)-4-nitrophenol, also known as Methylthionin chloride or Methyl violet 2B, is a cationic dye that has been widely used in the textile industry. It is also used as a biological stain and as a reagent in analytical chemistry. However, due to its toxicity and potential environmental hazards, there has been an increasing interest in finding alternative synthesis methods and exploring its scientific research applications.

科学研究应用

Nematicidal Activity

The compound has been found to exhibit high nematicidal activity against the root knot nematode Meloidogyne incognita . It was found that 3-(methylthio)propionic acid, a related compound, exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . This suggests that 3-(Methylthio)-4-nitrophenol could potentially be used in the development of biocontrol strategies for managing root knot nematodes.

Flavoring Substance

3-(Methylthio)-4-nitrophenol is widely used as a flavoring substance and an essential aroma ingredient in many foods . It is naturally present in apples, tomatoes, and other foods . The compound is also used in the production of Baijiu, a type of Chinese liquor .

Organic Synthesis

The compound is used as an intermediate in organic synthesis . It has wide applications in organic synthesis as solvents as well as reagents .

Production of 3-Methylthio-1-propanol

3-(Methylthio)-4-nitrophenol can be used in the production of 3-Methylthio-1-propanol , a sulfur-containing higher alcohol that is a crucial aroma component of many foods and beverages, such as soy sauce, cheese, Baijiu, beer, and wine .

Biocontrol Strategies

Given that traditional chemical fumigant nematicides are harmful to non-target organisms and the environment, the development of biocontrol strategies has attracted significant attention in recent years . 3-(Methylthio)-4-nitrophenol could potentially be used in these strategies due to its nematicidal activity .

Aroma Production

The compound can also be used in the production of a variety of flavor compounds that are important for many foods . This strain thus has the potential to increase the abundance of 3-Met in some fermented foods and enhance their aroma profiles .

属性

IUPAC Name |

3-methylsulfanyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRYQFYCWBISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)

![3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2423363.png)

![4-butyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423365.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2423366.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2423372.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2423375.png)